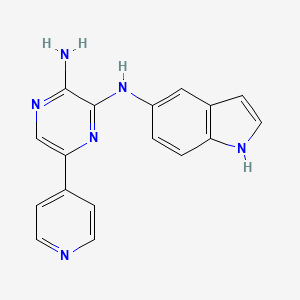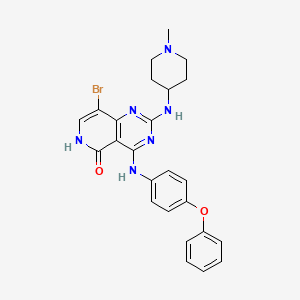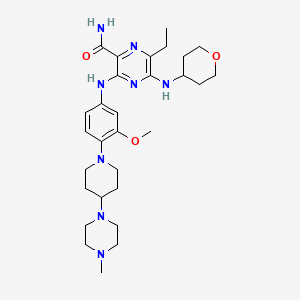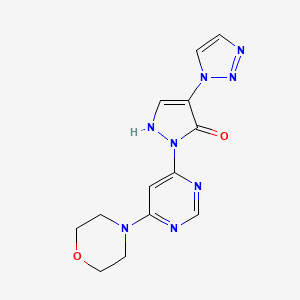
N-(1-(环己基甲基)哌啶-4-基)-2-(4-异丙基-1,4-二氮杂环戊烷-1-基)-6-甲氧基-7-(3-(哌啶-1-基)丙氧基)喹唑啉-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UNC0631 is a potent and selective inhibitor of G9a activity in vitro (IC50 = 4 nM) and G9a/GLP-mediated dimethylation of histone 3 on lysine 9 in MDA-MB-231 cells (IC50 = 25 nM). It potently inhibits G9a/GLP activity in a variety of cancer cell lines as well as in the human fetal lung IMR-90 cell line.
UNC-0631 is a novel G9a inhibitor with excellent potency in a variety of cell lines and excellent separation of functional potency versus cell toxicity. Protein lysine methyltransferase G9a plays key roles in the transcriptional repression of a variety of genes via dimethylation of lysine 9 on histone H3 (H3K9me2) of chromatin as well as dimethylation of nonhistone proteins including tumor suppressor p53.
科学研究应用
Inhibition of G9a/GLP Methyltransferases
UNC0631 is a potent and selective inhibitor of G9a activity in vitro . It has an IC50 value of 4 nM, indicating its high potency . This makes UNC0631 a valuable tool in studying the role of G9a/GLP methyltransferases in various biological processes.
Epigenetic Studies
UNC0631 has been used in epigenetic studies, particularly those focusing on histone methylation . It can inhibit G9a/GLP-mediated dimethylation of histone 3 on lysine 9 in MDA-MB-231 cells .
Cancer Research
UNC0631 has found applications in cancer research . It potently inhibits G9a/GLP activity in a variety of cancer cell lines as well as in the human fetal lung IMR-90 cell line .
Screening Libraries
UNC0631 can be used in screening libraries. Researchers can obtain the DNA needed for screening and identify specific clones of interest, facilitating the discovery of novel genes or genetic elements .
Sequencing
UNC0631 provides template DNA for Sanger sequencing or next-generation sequencing. Researchers can obtain enough high-quality DNA for sequencing applications, allowing for the analysis of gene sequences, genetic variations, or mutations .
PCR Amplification
UNC0631 is valuable for generating template DNA required for PCR amplification. This is essential for applications such as gene expression analysis, genotyping, and molecular diagnostics .
Transfection Studies
UNC0631 enables researchers to obtain an adequate amount of plasmid DNA for efficient transfection of mammalian cells. This is crucial for studying gene function, protein expression, and other cellular processes .
Gene Knockout Studies
UNC0631 is utilized for generating knockout constructs, which are essential for targeted gene disruption experiments. Researchers can obtain the required amount of DNA to introduce specific gene modifications and study the resulting phenotypic changes .
作用机制
UNC0631, also known as “N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine”, is a potent inhibitor with a wide range of applications in biochemical research .
Target of Action
UNC0631 primarily targets the histone methyltransferase G9a (KMT1C or EHMT2) . G9a is an enzyme that catalyzes the transfer of methyl groups to the lysine residues of histone proteins, specifically histone H3 at lysine 9 (H3K9). This methylation is a key epigenetic modification associated with gene silencing .
Mode of Action
UNC0631 acts by inhibiting the activity of G9a, thereby reducing the levels of H3K9 methylation . The IC50 value of UNC0631 for G9a is 4 nM, indicating its high potency .
Biochemical Pathways
The inhibition of G9a by UNC0631 affects the methylation status of H3K9, which in turn influences the chromatin structure and gene expression. This can lead to changes in various cellular processes, including cell differentiation, proliferation, and survival .
Pharmacokinetics
It is mentioned that unc0631 has improved lipophilicity, which could potentially enhance its bioavailability .
Result of Action
UNC0631 effectively reduces the levels of H3K9me2 in various cell lines, including MDA-MB-231, MCF7, PC3, 22RV1, HCT116 wt, HCT 116 p53, and IMR90 . This indicates that UNC0631 can alter the epigenetic landscape of cells, potentially affecting gene expression and cellular functions .
属性
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAXSWXKPQWHDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H61N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of UNC0631, and what are its downstream effects?
A1: UNC0631 is a potent and selective inhibitor of the histone lysine methyltransferase G9a (EHMT2). [] G9a catalyzes the dimethylation of lysine 9 on histone H3 (H3K9me2), a histone modification frequently associated with gene silencing. [] By inhibiting G9a, UNC0631 reduces H3K9me2 levels, potentially leading to the re-expression of silenced genes, including tumor suppressor genes. [] This epigenetic modulation has been linked to the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines. [, ]
Q2: How does the structure of UNC0631 contribute to its activity as a G9a inhibitor?
A2: The structure of UNC0631, specifically the 7-aminoalkoxy-quinazoline core, is essential for its inhibitory activity against G9a. [] Through extensive structure-activity relationship (SAR) studies, researchers have identified key structural features that influence its potency and selectivity. [] For instance, modifications at the 7-position of the quinazoline ring significantly impact cell membrane permeability, influencing its cellular potency. [] These SAR studies have led to the development of UNC0631 as a highly potent G9a inhibitor with improved cellular activity compared to earlier compounds like BIX01294. []
Q3: Has UNC0631 demonstrated efficacy in any preclinical cancer models?
A3: Yes, UNC0631 has shown promising results in preclinical studies. For example, it has demonstrated significant efficacy in inhibiting the growth of pancreatic cancer cells both in vitro and in vivo. [] Researchers observed synergistic effects when UNC0631 was combined with a CHK1 inhibitor, LY2606368, leading to increased apoptosis and reduced tumor growth in a subcutaneous pancreatic cancer xenograft model. [] Additionally, UNC0631 effectively inhibited breast cancer cell proliferation in vitro. [] These preclinical findings highlight the potential of UNC0631 as a therapeutic agent, particularly in combination therapies.
Q4: How does UNC0631 compare to other G9a inhibitors in terms of potency and selectivity?
A4: UNC0631 stands out as a highly potent and selective G9a inhibitor compared to earlier compounds like BIX01294. [] Through iterative design and SAR studies, researchers significantly improved the cellular activity of UNC0631 while maintaining its high in vitro potency. [] Studies have shown that UNC0631 exhibits excellent potency in a variety of cell lines with a favorable separation of functional potency and cell toxicity. [] This improved profile makes UNC0631 a promising candidate for further development as a potential therapeutic agent.
Q5: Are there any known biomarkers that could predict the efficacy of UNC0631 in a clinical setting?
A5: While research on specific biomarkers for UNC0631 efficacy is ongoing, some potential candidates emerge from its mechanism of action and preclinical findings. For instance, tumors with high G9a expression and consequently high H3K9me2 levels might be more susceptible to UNC0631 treatment. [] Additionally, the expression of genes known to be silenced by G9a, such as tumor suppressor genes, could potentially serve as biomarkers for treatment response. Further research is necessary to validate and expand upon these potential biomarkers, which could ultimately enable personalized therapeutic approaches using UNC0631.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)

![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)


![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)
![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)
![1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine](/img/structure/B612029.png)
![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)

